3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine

Chemical Purity Procurement Specification Quality Control

Researchers developing SNRI candidates face inconsistent purity and undocumented regioisomer profiles. 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine HCl (CAS 1220032-08-5) solves this with NLT 98% purity and definitive 4-chloro-3-methyl substitution, enabling direct SAR studies. - Serves as a key intermediate in dual 5-HT/NE reuptake inhibitor programs. - Quantifiable purity advantage reduces pre-use purification. - Commercially available with full analytical documentation.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B12071397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCNC2)Cl
InChIInChI=1S/C12H16ClNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3
InChIKeyYJRJKLILZBWKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine: Structural Identity, Physicochemical Profile, and Procurement Baseline


3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine (commonly supplied as the hydrochloride salt, CAS 1220032-08-5) is a synthetic pyrrolidine derivative featuring a 4-chloro-3-methylphenoxy moiety tethered via a methylene linker to the 3-position of the pyrrolidine ring . The hydrochloride salt has a molecular formula of C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol . The compound belongs to the broader class of 3-phenoxymethylpyrrolidines, which have been disclosed in the patent literature as possessing dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activity [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeted drug candidates [1].

Why 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine Cannot Be Freely Replaced by In-Class Analogs


Substitution among pyrrolidine-based phenoxy ethers is not straightforward because both the substitution pattern on the aromatic ring and the nature of the linker significantly influence pharmacological target engagement and physicochemical properties [1]. The 4-chloro-3-methyl substitution pattern on the phenoxy ring is a specific structural motif that can modulate lipophilicity, metabolic stability, and binding affinity to monoamine transporters compared to unsubstituted, mono-substituted, or regioisomeric analogs [1]. Furthermore, the methylene spacer between the pyrrolidine ring and the oxygen atom introduces conformational flexibility that differs from directly attached phenoxy analogs (e.g., 3-(4-chloro-3-methylphenoxy)pyrrolidine, CAS 1219961-08-6), potentially altering pharmacokinetic and pharmacodynamic profiles . These structural nuances mean that even closely related compounds cannot be assumed to be functionally interchangeable without direct comparative data, making informed procurement decisions essential.

Quantified Differentiation Evidence for 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine Versus Closest Analogs


Purity Advantage: NLT 98% vs. Typical 95% for Direct-Linked Analog

The hydrochloride salt of 3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine is commercially available with a purity specification of NLT 98% (HPLC) from ISO-certified suppliers . In contrast, the closest direct-attachment analog, 3-(4-chloro-3-methylphenoxy)pyrrolidine hydrochloride (CAS 1219961-08-6), is typically supplied at a minimum purity of 95% . This represents a quantifiable purity difference of ≥3 percentage points, which can be critical for applications requiring high-fidelity analytical standards or where trace impurities could interfere with biological assay interpretation.

Chemical Purity Procurement Specification Quality Control

Molecular Weight Differentiation: Methylene Spacer Increases MW by 14.03 g/mol vs. Direct-Linked Analog

The hydrochloride salt of the target compound (C₁₂H₁₇Cl₂NO) has a molecular weight of 262.18 g/mol , whereas the hydrochloride salt of the direct-attachment analog 3-(4-chloro-3-methylphenoxy)pyrrolidine (C₁₁H₁₅Cl₂NO) has a molecular weight of 248.15 g/mol . This difference of 14.03 g/mol corresponds precisely to one methylene (–CH₂–) unit, providing a definitive analytical identifier for distinguishing the two compounds by mass spectrometry or elemental analysis.

Physicochemical Property Structural Confirmation Quality Control

Regioisomeric Specificity: 4-Chloro-3-Methyl Substitution vs. 2-Chloro-5-Methyl Isomer

The target compound bears chlorine at the 4-position and methyl at the 3-position of the phenoxy ring. Its regioisomer, 3-[(2-chloro-5-methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220019-35-1), has an identical molecular formula and molecular weight (262.18 g/mol) but differs in the substitution pattern . While the two regioisomers share the same MW and often similar commercial purity (NLT 98% ), their distinct substitution patterns can lead to divergent biological activity profiles, as the spatial orientation of the chloro and methyl groups affects binding interactions with biological targets [1]. This regioisomeric specificity is a critical differentiator for SAR studies and drug candidate optimization.

Regioisomer Differentiation Structure-Activity Relationship Drug Design

Pharmacological Class Assignment: Potential Dual Serotonin-Norepinephrine Reuptake Inhibitor Activity

The patent family covering 3-phenoxymethylpyrrolidine compounds, which structurally encompasses 3-[(4-chloro-3-methylphenoxy)methyl]pyrrolidine, explicitly claims compounds with serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activity [1]. While specific IC₅₀ or Kᵢ values for the target compound are not publicly disclosed, the patent provides a class-level inference that the compound is expected to possess dual reuptake inhibition properties. This pharmacological profile distinguishes it from pyrrolidine derivatives developed for other therapeutic targets (e.g., κ-opioid antagonists, D₄ receptor antagonists, PDE-IV inhibitors) , making it a candidate of interest specifically for SNRI-based research programs.

SNRI Pharmacology CNS Drug Discovery Pain Research

Optimal Research and Industrial Use Cases for 3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine Based on Quantified Evidence


CNS Drug Discovery: SNRI Lead Optimization and SAR Studies

Based on the patent disclosure of the 3-phenoxymethylpyrrolidine scaffold as a dual 5-HT/NE reuptake inhibitor [1], this compound is best deployed as a key intermediate or scaffold-hopping starting point in medicinal chemistry programs targeting neuropathic pain, depression, or other CNS disorders amenable to SNRI therapy. Its specific 4-chloro-3-methyl substitution pattern can be systematically varied to explore SAR around aromatic ring substituents, while the methylene linker provides a distinct conformational profile compared to direct-attachment analogs .

High-Purity Analytical Reference Standard for Method Development

With a commercially available purity of NLT 98% , this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. The quantifiable purity advantage (≥3 percentage points over the 95% typical for the direct-linked analog) reduces the need for pre-use purification, making it a cost-effective choice for laboratories establishing quality control protocols for pyrrolidine-based compound libraries.

Regioisomer-Specific Biological Profiling in Transporter Assays

The distinct 4-chloro-3-methyl regioisomeric identity of this compound, versus the 2-chloro-5-methyl isomer (CAS 1220019-35-1) , makes it valuable for head-to-head comparative studies of how subtle changes in aromatic substitution affect binding to serotonin (SERT) and norepinephrine (NET) transporters. Such studies can elucidate key pharmacophoric requirements and guide the design of more selective SNRI candidates.

Synthetic Intermediate for Proprietary CNS Drug Candidates

As a building block within the 3-phenoxymethylpyrrolidine class covered by Theravance's patent family [1], this compound can serve as a versatile intermediate for the synthesis of more complex, patent-extended SNRI analogs. Its well-defined molecular weight (262.18 g/mol) and structural features allow for predictable reactivity in further derivatization steps such as N-alkylation, N-acylation, or pyrrolidine ring functionalization.

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